1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group, a methyl group, and a triazole ring, making it a molecule of interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with N-methyl-1H-1,2,4-triazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticonvulsant and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the N-methyl group.
1-(4-bromophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide: Contains a bromophenyl group instead of a chlorophenyl group.
1-(4-chlorophenyl)-N-ethyl-1H-1,2,4-triazole-3-carboxamide: Contains an ethyl group instead of a methyl group
Uniqueness
1-(4-chlorophenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the triazole ring contributes to its stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H9ClN4O |
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Molecular Weight |
236.66 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O/c1-12-10(16)9-13-6-15(14-9)8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,16) |
InChI Key |
GFSQCKAKIBWJRG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NN(C=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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